Superior Synthetic Yield of Racemic (Tetrahydrofuran-3-yl)methanamine for Scalable Production
The racemic synthesis of (Tetrahydrofuran-3-yl)methanamine can be achieved with a significantly higher yield compared to some reported multi-step routes. A patented method reports a yield of 99.5% for the racemic compound , which is considerably higher than the 45.5% total yield reported for a 6-step synthesis from nitromethane and diethyl maleate [1]. This high-yield synthetic route for the racemate is a key economic and logistical advantage for large-scale procurement in agrochemical and pharmaceutical manufacturing, where material cost and efficiency are paramount .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 99.5% |
| Comparator Or Baseline | 45.5% (6-step total yield from alternative route) |
| Quantified Difference | 54.0% absolute yield increase |
| Conditions | Patented synthetic method vs. 6-step Michael addition sequence. |
Why This Matters
For industrial procurement, a nearly 100% yield translates directly to lower cost of goods, reduced waste, and a more robust supply chain compared to routes with less than 50% overall yield.
- [1] Li, H. (2017). A novel and practical method for the synthesis of dinotefuran through Michael addition of nitromethane to diethyl maleate. ScienceDirect. View Source
